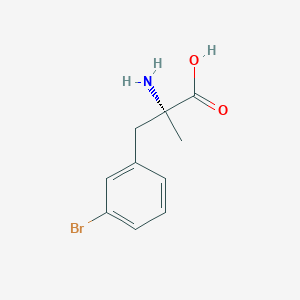

(R)-alpha-Methyl-3-bromophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

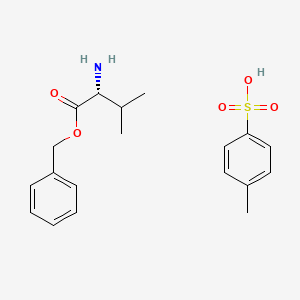

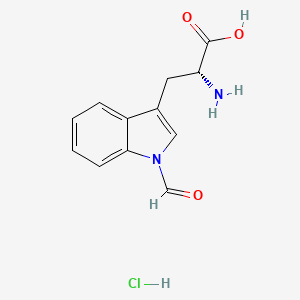

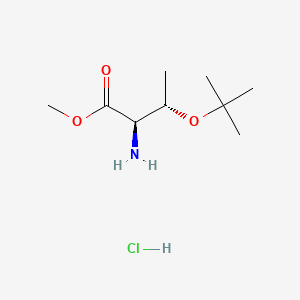

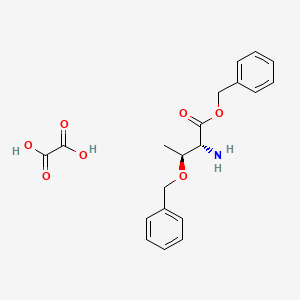

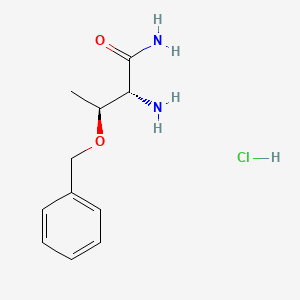

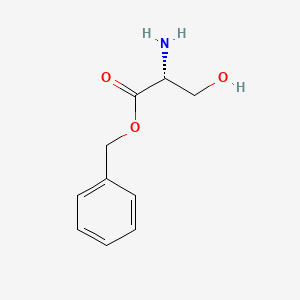

(R)-alpha-Methyl-3-bromophenylalanine (RMBPA) is an amino acid derivative that has been used in scientific research for a variety of purposes. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. RMBPA has been found to be useful in a variety of biochemical and physiological studies, and has been used in a number of lab experiments.

科学的研究の応用

1. Inhibitor of Aromatic Amino Acid Decarboxylation

(R)-alpha-Methyl-3-bromophenylalanine has been identified as an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids. Such a reduction in amine biosynthesis is associated with lowering blood pressure in hypertensive patients and producing a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

2. Synthesis of Unusual Amino Acids

The compound plays a role in the asymmetric synthesis of unusual amino acids. For instance, it has been used in the synthesis of different isomers of β-methylphenylalanine, which are important for three-dimensional topographic control of peptide structure (Dharanipragada et al., 1992).

3. Use in Peptide Synthesis

(R)-alpha-Methyl-3-bromophenylalanine is also significant in peptide synthesis. It has been used in the synthesis of orthogonally protected (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides, which are critical in stabilizing beta-turn and alpha-helical conformations in short peptides (Obrecht et al., 1996).

4. Modeling Phenylketonuria in Rats

In research on phenylketonuria, alpha-methylphenylalanine has been used to induce chronic hyperphenylalaninemia in developing rats, making it a useful model for studying this human disease (Delvalle, Dienel, & Greengard, 1978).

5. Stereoselective Synthesis

The compound is involved in stereoselective synthesis processes. For example, the R-S conversion of R (+)-alpha-methylphenylalanine with retention of optical integrity has been achieved, indicating its significance in the study of stereochemistry in amino acids (Shibasaki, Terashima, & Yamada, 1973).

6. In Proteins Incorporating Phenylalanine Analogues

This compound has been used in the biosynthesis of proteins incorporating phenylalanine analogues, demonstrating its utility in the field of synthetic biology and protein engineering (Kirshenbaum, Carrico, & Tirrell, 2002).

7. Enzyme Substrate Specificity

(R)-alpha-Methyl-3-bromophenylalanine has been used to explore the enzyme substrate specificity, particularly in the context of carboxypeptidase A, providing insights into enzyme kinetics and mechanism of action (Turk & Marshall, 1975).

特性

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSKUVWGVFCLY-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Methyl-3-bromophenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。